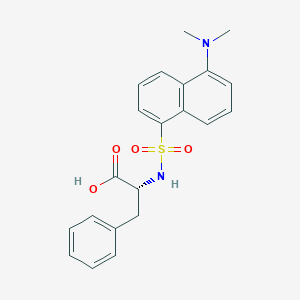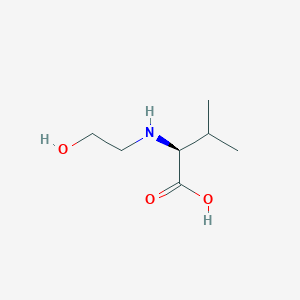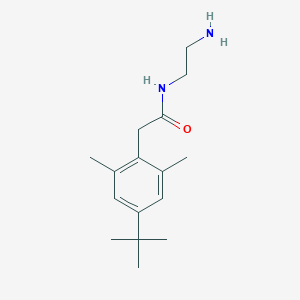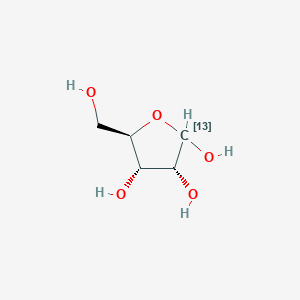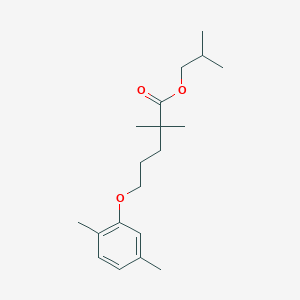
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of 2,5-dimethyl-2,5-hexanediol involves a one-step synthesizing method from ethyne and acetone under ordinary pressure in an o-xylene solution with isobutylanol potassium as a catalyst . Another related compound, gemfibrozil, involves the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo- or 1-bromo-3-chloro .Molecular Structure Analysis
The molecular structure of a related compound, gemfibrozil, has been studied. The structure contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Hypolipidemic Agent
Gemfibrozil is a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels . This makes it a valuable tool in the treatment and prevention of diseases related to high cholesterol and triglyceride levels, such as atherosclerosis .
Coronary Heart Disease Prevention
Studies have shown that Gemfibrozil can lower the incidence of coronary heart disease in humans . This is likely due to its ability to reduce serum cholesterol and triglyceride levels, which are risk factors for coronary heart disease .
Pharmaceutical Synthesis
Gemfibrozil is synthesized through a two-step process involving the reaction of 2,5-dimethylphenol with 1,3-dibromo- or 1-bromo-3-chloropropane in an aqueous medium in the presence of a base (NaOH), yielding 3-(2,5-dimethylphenoxy)propyl chloride (bromide); the latter is converted to Gemfibrozil by reaction with the lithium derivative of sodium isobutyrate .
Polymorphism Studies
The structure of Gemfibrozil has been studied in the context of polymorphism, which is considered to affect the stability and bioavailability of the drug . Understanding the solid-state structure of Gemfibrozil is important for quality control and regulatory purposes .
Treatment of Atherosclerosis
Gemfibrozil was developed by Parke-Davis (USA) for the prevention and treatment of atherosclerosis . Atherosclerosis is a condition where plaque builds up inside the arteries, which can lead to serious problems, including heart attack, stroke, or even death.
Research into New Synthesis Methods
There is ongoing research into novel methods of synthesizing Gemfibrozil, with the aim of improving yield and reducing production difficulties .
Wirkmechanismus
Target of Action
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as gemfibrozil , is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels . The primary targets of this compound are the lipid molecules in the blood, specifically cholesterol and triglycerides .
Mode of Action
Gemfibrozil interacts with its targets by binding to specific receptors in the body, which leads to a decrease in the production of triglycerides and an increase in the production of high-density lipoprotein (HDL) cholesterol . This results in a reduction of serum cholesterol and triglyceride levels .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By binding to specific receptors, it inhibits the production of triglycerides and promotes the production of HDL cholesterol . This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, and an increase in the levels of HDL cholesterol .
Pharmacokinetics
The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver and excreted in the urine . The bioavailability of the drug may be affected by its solid-state properties, such as the crystal packing and the possible existence of polymorphs .
Result of Action
The result of the action of gemfibrozil is a significant reduction in the levels of serum cholesterol and triglycerides . This leads to a decrease in the risk of coronary heart disease .
Action Environment
The action of gemfibrozil can be influenced by various environmental factors. For instance, the bioavailability and stability of the drug can be affected by its solid-state properties . The presence of solvent molecules in the crystal structure of the drug can also influence its action .
Eigenschaften
IUPAC Name |
2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYTKNMHNVOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576919 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
CAS RN |
149105-26-0 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



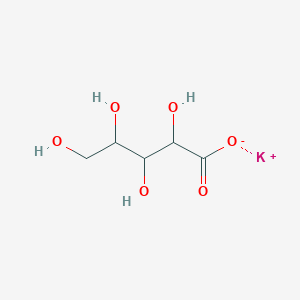
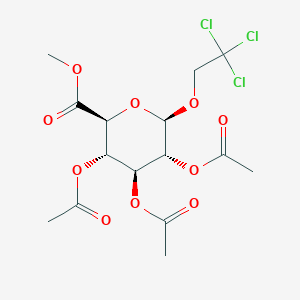

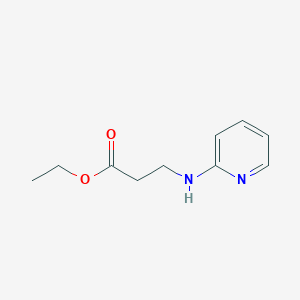


![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

